N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound characterized by its unique structure, which includes a benzodioxine ring fused with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxine ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzodioxine intermediate with 2-methoxyphenylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzodioxine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure can be modified to create analogs that may act as inhibitors for specific enzymes, providing insights into enzyme function and regulation.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the materials science industry, this compound can be used as a precursor for the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxine ring can engage in π-π interactions, while the carboxamide group can form hydrogen bonds, facilitating binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: Similar in structure but lacks the benzodioxine ring.
2,3-dihydro-1,4-benzodioxine-6-carboxamide: Lacks the methoxyphenyl group.
N-(2-hydroxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the combination of the benzodioxine ring and the methoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15NO4 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H15NO4/c1-19-13-5-3-2-4-12(13)17-16(18)11-6-7-14-15(10-11)21-9-8-20-14/h2-7,10H,8-9H2,1H3,(H,17,18) |
InChI Key |
AOADHYHAZUBKAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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